N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine

Medicinal Chemistry Physicochemical Profiling Scaffold Design

N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine is a hybrid ethylenediamine–piperazine building block with the molecular formula C₉H₂₂N₄ and a molecular weight of 186.30 g/mol. The molecule contains a primary ethylenediamine backbone tethered through a three-carbon propyl linker to a piperazine ring, yielding a flexible, polyamino scaffold with three hydrogen-bond donors and four hydrogen-bond acceptors.

Molecular Formula C9H22N4
Molecular Weight 186.30 g/mol
CAS No. 557795-26-3
Cat. No. B15349382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-piperazin-1-ylpropyl)ethane-1,2-diamine
CAS557795-26-3
Molecular FormulaC9H22N4
Molecular Weight186.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCNCCN
InChIInChI=1S/C9H22N4/c10-2-4-11-3-1-7-13-8-5-12-6-9-13/h11-12H,1-10H2
InChIKeyNACQTMJBDMQQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine (CAS 557795-26-3): Structural Identity and Procurement Context


N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine is a hybrid ethylenediamine–piperazine building block with the molecular formula C₉H₂₂N₄ and a molecular weight of 186.30 g/mol [1]. The molecule contains a primary ethylenediamine backbone tethered through a three-carbon propyl linker to a piperazine ring, yielding a flexible, polyamino scaffold with three hydrogen-bond donors and four hydrogen-bond acceptors [1]. This combination of an acyclic diamine with a cyclic diamine confers distinct conformational freedom and protonation-state versatility under physiological conditions [2].

Why N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine Cannot Be Directly Interchanged with Closely Related Analogs


Even minor structural variations in ethylenediamine–piperazine hybrids—such as linker length (ethyl vs. propyl), position of the piperazine attachment, or the number of protonable amines—can significantly alter physicochemical properties and biological recognition [1]. Systematic studies on substituted diamines demonstrate that conformational flexibility and amine basicity are critical determinants of receptor affinity and selectivity [2]. Generic substitution with, for example, N-[2-(1-piperazinyl)ethyl]-1,2-ethanediamine (CAS 24028-46-4) or aminoethylpiperazine (CAS 140-31-8) risks introducing uncharacterized differences in LogP, topological polar surface area, and hydrogen-bonding capacity that can derail structure–activity relationships or synthetic yields [1].

Quantitative Evidence Differentiating N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine from Closest Analogs


Extended Propyl Linker Lowers logP and Increases Topological Polar Surface Area Versus Ethyl-Linked Analog

The target compound (propylene spacer between piperazine and ethylenediamine) exhibits a computed XLogP3-AA of –1.4 and a topological polar surface area (TPSA) of 53.3 Ų [1]. In contrast, the ethyl-bridged analog N-[2-(1-piperazinyl)ethyl]-1,2-ethanediamine (CAS 24028-46-4) has a computed XLogP3-AA of –1.1 and a TPSA of 53.3 Ų (identical TPSA, but higher logP indicative of greater lipophilicity) [2]. The one-log-unit difference in computed logP, driven solely by the additional methylene group in the linker, translates to an approximately ten-fold difference in octanol–water partition coefficient [1].

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Increased Hydrogen-Bond Donor Capacity Relative to Monoamine-Piperazine Analogs

The target compound contains three hydrogen-bond donor (HBD) sites (two terminal NH₂ and one secondary amine NH on the linker) versus only two HBD sites in the simpler analog 1-(3-aminopropyl)piperazine (CAS 34885-02-4) [1][2]. Systematic degradation of the piperazine core in related sigma receptor ligands has shown that the presence of at least one basic nitrogen is essential for S1R affinity, and that a secondary or tertiary amine proximal to aromatic moieties enhances binding [3]. The additional HBD capacity of N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine may enable distinct hydrogen-bond networks with biological targets or co-crystallization partners that are inaccessible to the monoamine analog.

Structure–Activity Relationships Pharmacophore Modeling Sigma Receptor

Mol-Weight Differentiation from Cyclic Tetraamine Isomers Sharing the Same Molecular Formula

N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine has the same molecular formula (C₉H₂₂N₄) and molecular weight (186.30 g/mol) as 1,4,7,10-tetraazacyclotridecane (CAS 295-14-7), a macrocyclic tetraamine [1][2]. However, the target compound is an open-chain, linear–cyclic hybrid, whereas the comparator is a fully cyclized 13-membered ring [2]. The open-chain structure affords six rotatable bonds (vs. fewer in the macrocycle), allowing greater conformational sampling and potentially lower entropic penalties upon binding flexible targets [1]. This structural distinction can be critical for applications requiring a specific spatial arrangement of amine pharmacophores, such as metal chelation or polyamine transport system recognition [3].

Chemical Biology Probe Design Isomeric Discrimination

Sigma-1 Receptor Binding Potential Inferred from Extended Diamine SAR

While direct binding data for N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine at sigma receptors are not publicly available, systematic SAR studies on substituted ethylenediamines and piperazines demonstrate that compounds retaining a basic secondary or tertiary amine and an appropriate hydrophobic group achieve S1R Ki values in the nanomolar to low-micromolar range [1]. For context, the prototypic piperazine–ethylenediamine hybrid with a two-carbon linker achieved a Ki of approximately 44–46.5 nM at the sigma-1 receptor in rat brain membrane displacement assays using [³H]-(+)-pentazocine [2]. The target compound's extended three-carbon linker and additional terminal amine are predicted to alter both affinity and selectivity relative to this benchmark, based on established linker-length SAR trends in the N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine series [3].

Sigma Receptor Pharmacology Ligand Design Binding Affinity

Recommended Application Scenarios for N-(3-Piperazin-1-ylpropyl)ethane-1,2-diamine Based on Evidence


Scaffold for Sigma-1 Receptor Ligand Libraries

Given the demonstrated importance of diamines and piperazines in sigma-1 receptor pharmacophores , N-(3-piperazin-1-ylpropyl)ethane-1,2-diamine offers a unique entry point for generating compound libraries with a propyl linker—a region underexplored relative to ethyl-linked analogs. The combination of three protonable amines and a flexible scaffold could yield ligands with novel selectivity profiles suitable for neurological probe development .

Synthesis of Unsymmetrical N,N'-Substituted Ethylenediamine Derivatives

Patents describing unsymmetrical N,N'-substituted ethylenediamine and piperazine compounds highlight the synthetic utility of building blocks like the target compound . The presence of a free primary amine on the ethylenediamine terminus and a secondary amine on the piperazine ring enables chemoselective functionalization strategies that are difficult to achieve with symmetrical diamines or monoamine piperazines .

Metal Chelation and Coordination Chemistry Studies

The polyamino structure of the target compound, with four nitrogen atoms (two primary amines, one secondary amine in the linker, and one tertiary amine in the piperazine ring), provides a tetradentate or higher coordination environment . This distinguishes it from the bidentate or tridentate coordination typically offered by simpler analogs like aminoethylpiperazine . Such polydentate ligands are valuable in the development of transition-metal catalysts and metallodrug candidates .

Biological Evaluation as a Polyamine Analog or Transporter Substrate

Ethylenediamine and piperazine moieties are recognized by polyamine transport systems and carbonic anhydrases . The target compound's extended propyl linker and additional amine group may confer altered transport kinetics or enzyme inhibition profiles compared to the ethyl-linked reference compounds used in published polyamine studies . This makes it a candidate for investigating polyamine-related mechanisms in cancer or parasitic disease models.

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